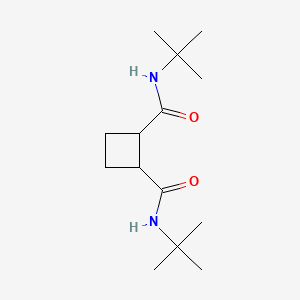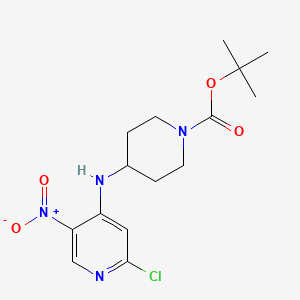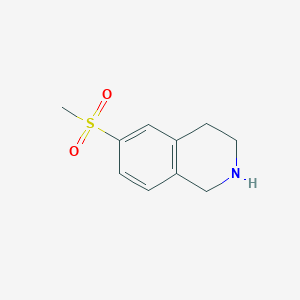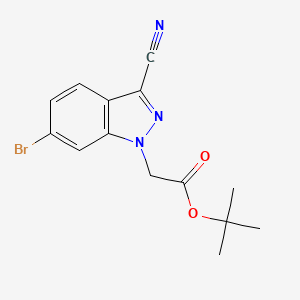
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound is characterized by the presence of a bromine atom at the 6th position, a cyano group at the 3rd position, and an acetate group at the 1st position of the indazole ring The tert-butyl group (1,1-dimethylethyl) is attached to the acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitrile Formation: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide (NaCN).
Acetylation: The acetate group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
tert-Butylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetate group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 6-substituted indazole derivatives.
Reduction: Formation of 3-amino indazole derivatives.
Oxidation: Formation of 1-carboxy indazole derivatives.
Applications De Recherche Scientifique
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1,1-dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Similar structure but with a cyclopentyl group instead of a tert-butyl group.
1H-Indazole-3-carbonitrile: Lacks the bromine and acetate groups but contains the cyano group.
1H-Indazole-6-bromo-3-carboxylic acid: Contains a carboxylic acid group instead of an acetate group.
Uniqueness
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate is unique due to the combination of functional groups that provide specific chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C14H14BrN3O2 |
|---|---|
Poids moléculaire |
336.18 g/mol |
Nom IUPAC |
tert-butyl 2-(6-bromo-3-cyanoindazol-1-yl)acetate |
InChI |
InChI=1S/C14H14BrN3O2/c1-14(2,3)20-13(19)8-18-12-6-9(15)4-5-10(12)11(7-16)17-18/h4-6H,8H2,1-3H3 |
Clé InChI |
OVGKHJDQAIJUFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C2=C(C=CC(=C2)Br)C(=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)

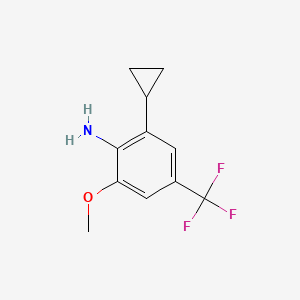
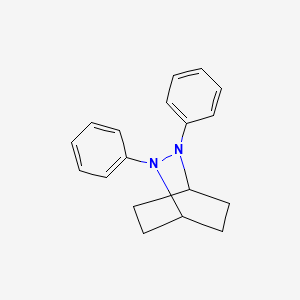
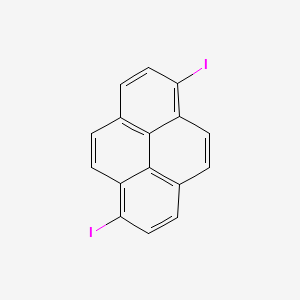
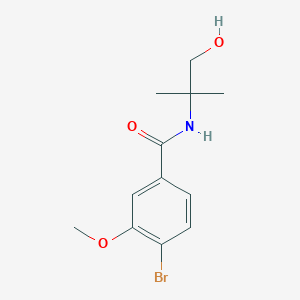
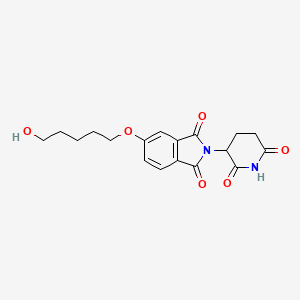
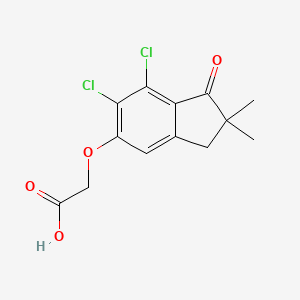
![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)

